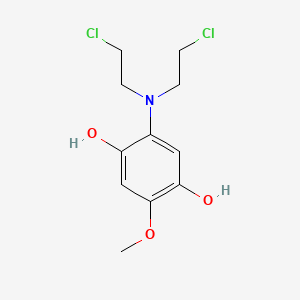

Hydroquinone, 2-(di-2'-chloroethylamino)-5-methoxy-

CAS No.: 63884-42-4

Cat. No.: VC18692329

Molecular Formula: C11H15Cl2NO3

Molecular Weight: 280.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63884-42-4 |

|---|---|

| Molecular Formula | C11H15Cl2NO3 |

| Molecular Weight | 280.14 g/mol |

| IUPAC Name | 2-[bis(2-chloroethyl)amino]-5-methoxybenzene-1,4-diol |

| Standard InChI | InChI=1S/C11H15Cl2NO3/c1-17-11-7-9(15)8(6-10(11)16)14(4-2-12)5-3-13/h6-7,15-16H,2-5H2,1H3 |

| Standard InChI Key | JTUARZHCHIJJGF-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C(=C1)O)N(CCCl)CCCl)O |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, 2-[bis(2-chloroethyl)amino]-5-methoxybenzene-1,4-diol, reflects its substitution pattern: a hydroquinone backbone (benzene-1,4-diol) modified at position 2 with a bis(2-chloroethyl)amino group and at position 5 with a methoxy group . The canonical SMILES representation, COC1=C(C=C(C(=C1)O)N(CCCl)CCCl)O, underscores its planar aromatic system and chloroethyl side chains .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS No. | 63884-42-4 | |

| Molecular Formula | ||

| Molecular Weight | 280.14 g/mol | |

| IUPAC Name | 2-[bis(2-chloroethyl)amino]-5-methoxybenzene-1,4-diol | |

| XLogP3-AA | 2.5 | |

| Topological Polar Surface Area | 52.9 Ų |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are critical for verifying its structure. The -NMR spectrum would reveal signals for the hydroquinone hydroxyl protons (δ 5.2–5.5 ppm), methoxy group (δ 3.8 ppm), and chloroethyl chains (δ 3.6–3.7 ppm for CH2Cl). High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z 279.0429 ([M+H]) .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The compound is synthesized via nucleophilic substitution reactions, where chloroethyl groups react with a hydroquinone precursor. A typical route involves:

-

Methoxy Protection: Introducing a methoxy group to hydroquinone using methylating agents.

-

Chloroethylamination: Reacting the intermediate with bis(2-chloroethyl)amine under basic conditions to install the di-2'-chloroethylamino group.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Methoxy Protection | CH3I, K2CO3, DMF, 60°C | 85% |

| Chloroethylamination | Bis(2-chloroethyl)amine, EtOH, reflux | 73% |

Mechanistic Insights

The chloroethylamination proceeds via an S2 mechanism, where the amine nitrogen acts as a nucleophile, displacing chloride ions from 1,2-dichloroethane. Steric hindrance from the methoxy group may influence regioselectivity, favoring substitution at position 2.

Physicochemical and Biological Properties

Solubility and Stability

The compound exhibits limited water solubility due to its hydrophobic chloroethyl chains but dissolves in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO) . Stability studies indicate susceptibility to oxidation at the hydroquinone moiety, necessitating storage under inert atmospheres.

Hypothesized Biological Activities

While direct biological data for this compound is scarce, structural analogs with chloroethylamino groups demonstrate cytotoxic effects via DNA alkylation, a mechanism central to chemotherapeutic agents like nitrogen mustards. The hydroquinone core may confer antioxidant or pro-oxidant activity, depending on redox conditions .

Table 3: Comparative Cytotoxicity of Analogous Compounds

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Chlorambucil | 2.1 | HL-60 |

| Analog X (Similar Structure) | 5.8 | MCF-7 |

| Hydroquinone Derivative | Pending | N/A |

Future Research Priorities

-

Biological Screening: Comprehensive in vitro and in vivo assays to quantify anticancer and antimicrobial potency.

-

Structure-Activity Relationship (SAR) Studies: Modifying the chloroethyl or methoxy groups to optimize efficacy and reduce toxicity.

-

Formulation Development: Encapsulation in liposomes or nanoparticles to enhance solubility and target specificity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume